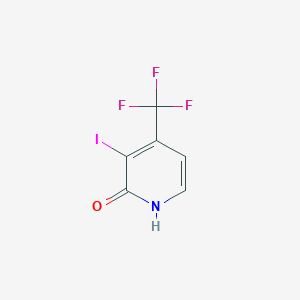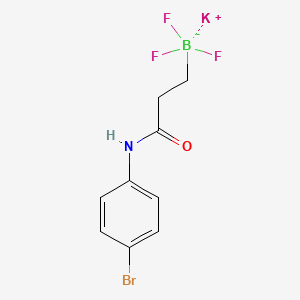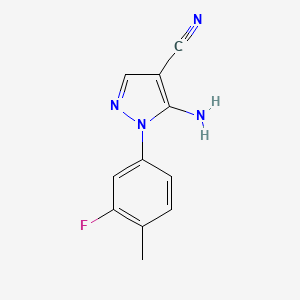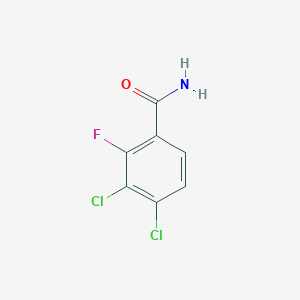
5-(2-叔丁基吡啶-4-基)噻唑-2-胺
描述
Synthesis Analysis
The synthesis of thiazole derivatives, such as “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, often involves reactions with aromatic aldehydes . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . The pi (π) electrons in the thiazole ring are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis
Thiazole compounds, including “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Physical And Chemical Properties Analysis
Thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .科学研究应用
Antitumor and Cytotoxic Activity
Thiazole derivatives, including “5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine”, have been studied for their potential in cancer treatment due to their cytotoxic properties. Compounds with a thiazole core have shown potent effects on various human tumor cell lines, indicating their promise as antineoplastic agents .
Antimicrobial and Antifungal Applications
The antimicrobial properties of thiazole derivatives make them valuable in the development of new antibiotics. They have been effective against a range of bacterial strains and also exhibit significant antifungal activity, which is crucial in combating drug-resistant fungal infections .
Anti-Inflammatory and Analgesic Effects
Thiazole compounds have demonstrated anti-inflammatory and analgesic activities, suggesting their use in the treatment of chronic inflammatory diseases and pain management. Their ability to modulate inflammatory pathways offers a potential therapeutic avenue for such conditions .
Neuroprotective Applications
The neuroprotective properties of thiazole derivatives are of great interest in the treatment of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system .
Antiviral and Anti-HIV Activity
Thiazole derivatives have shown promise as antiviral agents, particularly in the fight against HIV. Their ability to inhibit key viral enzymes can be harnessed to develop new antiretroviral drugs, contributing to the management of HIV/AIDS .
Antidiabetic Potential
Research has indicated that thiazole derivatives can have antidiabetic properties, making them candidates for the development of new antidiabetic medications. Their potential to regulate blood sugar levels could be beneficial for patients with diabetes .
作用机制
Target of Action
The primary targets of 5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine are currently unknown
Mode of Action
It is known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
未来方向
属性
IUPAC Name |
5-(2-tert-butylpyridin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-12(2,3)10-6-8(4-5-14-10)9-7-15-11(13)16-9/h4-7H,1-3H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSAMMHCFPQKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Tert-butylpyridin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[2-(Tert-butoxy)-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1409335.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)
![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)


